
N-benzyl-5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C14H11BrClNO . Its average mass is approximately 324.6 Da . The structure consists of a pyridine ring substituted with a benzyl group, a bromine atom, a chlorine atom, and an ethyl hydroxy group.
Synthesis Analysis
The synthesis of this compound likely involves several steps. One possible route could be the bromination of a benzyl group attached to a pyridine ring using N-bromosuccinimide (NBS) . The benzylic position is susceptible to free radical bromination, leading to the introduction of the bromine atom. Further chlorination at another position in the pyridine ring completes the desired structure .
Molecular Structure Analysis
The molecular structure of this compound can be visualized using tools like ChemSpider . The compound’s 3D arrangement reveals the relative positions of the substituents and their interactions.
Chemical Reactions Analysis
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O2/c16-12-8-13(14(17)18-9-12)15(21)19(6-7-20)10-11-4-2-1-3-5-11/h1-5,8-9,20H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDIQOBXYREFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C(=O)C2=C(N=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

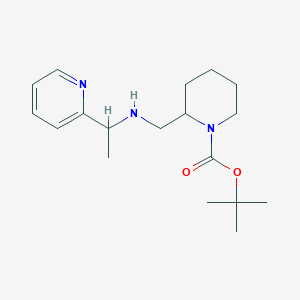
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid](/img/structure/B2893289.png)
![1-[(E)-But-2-enyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2893290.png)
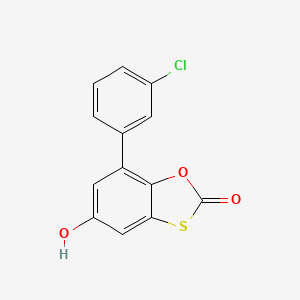
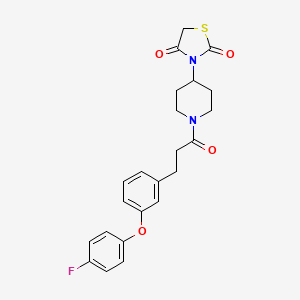
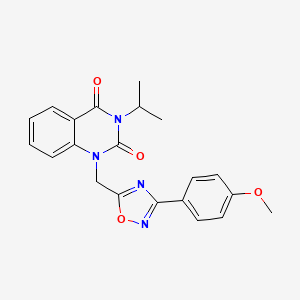
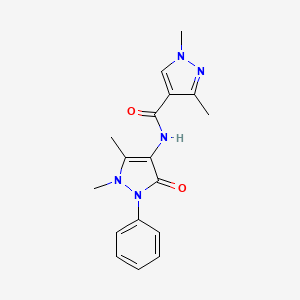

![1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2893301.png)
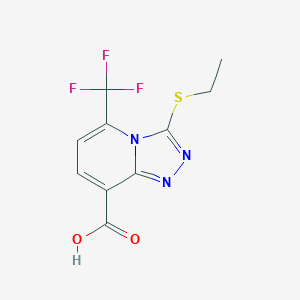
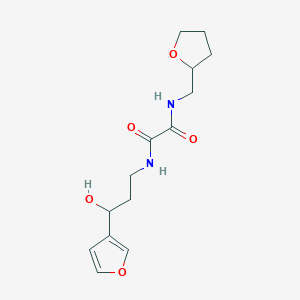
![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2893310.png)
![2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride](/img/structure/B2893311.png)
![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-phenylmethoxyethanone](/img/structure/B2893312.png)